Acid Orange 159

Description

Acid Orange 159 is a synthetic azo dye widely used in the textile industry for coloring polyamide and wool fibers. As an acid dye, it contains sulfonic acid groups that enable solubility in aqueous solutions and strong affinity for protein-based substrates. This compound is typically synthesized via diazotization and coupling reactions, utilizing reagents such as ethyl orthosilicate and aluminum salts, as referenced in the synthesis of analogous organic compounds . Its stability under acidic conditions and resistance to photodegradation make it suitable for industrial applications requiring durable coloration.

Properties

CAS No. |

82944-40-9 |

|---|---|

Molecular Formula |

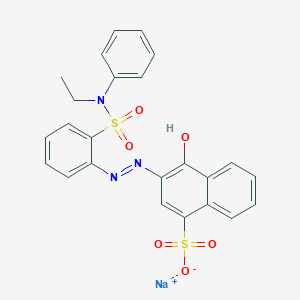

C24H20N3NaO6S2 |

Molecular Weight |

533.6 g/mol |

IUPAC Name |

sodium;3-[[2-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-4-hydroxynaphthalene-1-sulfonate |

InChI |

InChI=1S/C24H21N3O6S2.Na/c1-2-27(17-10-4-3-5-11-17)34(29,30)22-15-9-8-14-20(22)25-26-21-16-23(35(31,32)33)18-12-6-7-13-19(18)24(21)28;/h3-16,28H,2H2,1H3,(H,31,32,33);/q;+1/p-1 |

InChI Key |

KYVVSJKXMRBELZ-UHFFFAOYSA-M |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on Acid Orange 159 and two structurally or functionally related compounds: emodin (a hydroxyanthraquinone) and rubropunctatin (an azaphilone pigment). Key differences in synthesis, stability, and applications are highlighted (Table 1).

Table 1: Comparative Analysis of this compound and Similar Compounds

Key Findings:

Structural and Functional Differences :

- This compound is a sulfonated azo dye, whereas emodin and rubropunctatin are polyketide-derived pigments. The sulfonic acid groups in this compound enhance its water solubility, contrasting with the lipid-soluble nature of rubropunctatin .

- Emodin exhibits antimicrobial properties, making it valuable in biomedical applications, while this compound is primarily industrial due to its binding affinity for textiles .

Synthetic vs. Natural Production: this compound relies on chemical synthesis using reagents like aluminum nitrate and ethanol , whereas emodin and rubropunctatin are produced via fungal fermentation. The latter methods are more sustainable but yield lower quantities .

Stability and Performance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.